3-(1-Butoxyvinyl)-6-chloropyridazine
Description
Pyridazine (B1198779) Heterocycle: Aromaticity, Planarity, and Electronic Characteristics
The pyridazine ring is a six-membered aromatic heterocycle with the molecular formula C₄H₄N₂. fiveable.me As a member of the diazine family, it is isomeric with pyrimidine (B1678525) and pyrazine. fiveable.me The presence of two adjacent nitrogen atoms within the ring imparts unique physicochemical properties that distinguish it from benzene (B151609) and other azines. wikipedia.org
Aromaticity and Planarity: The pyridazine ring is aromatic, fulfilling Hückel's rule with a cyclic, planar structure containing 6 π-electrons. almerja.comstackexchange.com The two nitrogen atoms are sp²-hybridized, with each contributing one electron to the delocalized π-system. almerja.com However, the introduction of the electronegative nitrogen atoms reduces the ring's aromatic character compared to benzene. The aromaticity index (IA) for pyridazine is calculated to be 79, significantly lower than the benchmark of 100 for benzene. wikipedia.org This reduced aromaticity is a consequence of the electronic perturbation caused by the heteroatoms. The planar configuration of the pyridazine ring is a key feature that facilitates π-π stacking interactions in larger molecular assemblies. researchgate.net
Electronic Characteristics: The most notable electronic feature of the pyridazine nucleus is its high dipole moment, which is the largest among the three parent diazines (pyridazine, pyrimidine, and pyrazine). wikipedia.org This strong dipole arises from the asymmetrical distribution of electron density caused by the two adjacent, electronegative nitrogen atoms. This polarity contributes to reduced lipophilicity and is a key factor in molecular recognition. wikipedia.org
Furthermore, the nitrogen atoms exert a significant electron-withdrawing effect on the ring system. This results in a pronounced electron deficiency at the carbon atoms, particularly at the C-3 and C-6 positions, which are adjacent to the nitrogen atoms. wikipedia.org This electron-poor nature makes the pyridazine ring generally resistant to electrophilic substitution but highly susceptible to nucleophilic attack. researchgate.net
| Property | Pyridazine | Benzene |
|---|---|---|
| Molecular Formula | C₄H₄N₂ | C₆H₆ |
| Aromaticity Index (IA) | 79 wikipedia.org | 100 wikipedia.org |
| Dipole Moment (Debye) | ~3.9-4.1 D wikipedia.org | 0 D |
| Basicity (pKa) | 2.24 wikipedia.org | N/A |
| Boiling Point | 208 °C fiveable.me | 80.1 °C |
Butoxyvinyl Group: Enol Ether Moiety Chemistry and Reactivity Patterns
The butoxyvinyl group, specifically a 1-butoxyvinyl substituent, is classified as an enol ether. Enol ethers have the general structure R₂C=CR-OR' and are characterized by an alkoxy group attached to a carbon-carbon double bond. wikipedia.org They are electronically distinct from simple alkenes due to the presence of the oxygen atom.
Electronic Nature and Reactivity: Enol ethers are considered electron-rich alkenes. wikipedia.orgunacademy.com The oxygen atom, through a resonance effect, donates a lone pair of electrons into the π-system of the double bond. This donation increases the electron density of the alkene, particularly at the α-carbon (the carbon not attached to the oxygen). libretexts.org This electronic characteristic makes the double bond highly susceptible to attack by electrophiles. fiveable.mewikipedia.org
Key Reaction Patterns:
Hydrolysis: A hallmark reaction of enol ethers is their facile hydrolysis under acidic conditions. Protonation of the α-carbon is the initial step, which is favored because the resulting oxonium ion is resonance-stabilized. almerja.comstackexchange.comechemi.com Subsequent attack by water leads to a hemiacetal intermediate, which then decomposes to a carbonyl compound (in this case, an acetyl group) and the corresponding alcohol (butanol). stackexchange.comechemi.com This reaction is significantly faster than the cleavage of standard ethers. almerja.com
Electrophilic Addition: Due to their high electron density, enol ethers readily undergo electrophilic addition reactions. fiveable.melibretexts.org Electrophiles add to the α-carbon, generating a stabilized carbocationic intermediate that is then trapped by a nucleophile. libretexts.org
Cycloaddition Reactions: The electron-rich double bond of enol ethers allows them to participate as reactive components in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions, leading to the formation of complex cyclic structures. fiveable.meresearchgate.netacs.orgnih.gov The specific reactivity depends on the nature of the reaction partner. fiveable.me
Halogenated Pyridazine Substructure: Reactivity Implications of the Chloro Substituent
The presence of a chlorine atom at the 6-position of the pyridazine ring introduces a critical site for chemical modification. Halogenated pyridazines are key intermediates in the synthesis of more complex derivatives due to the reactivity of the C-Cl bond.
The reactivity of the chloro substituent is profoundly influenced by the electronic nature of the pyridazine ring itself. As established, the ring is electron-deficient, which withdraws electron density from the attached chlorine atom and the carbon to which it is bonded. This polarization activates the C-Cl bond, making the carbon atom highly electrophilic and an excellent site for nucleophilic aromatic substitution (SNAr). unacademy.comechemi.com
Chlorine at the 3- or 6-positions of pyridazine is readily displaced by a wide variety of nucleophiles, including alkoxides, amines, and hydrazines. unacademy.comechemi.com The reaction proceeds via a bimolecular addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex). The subsequent loss of the chloride ion restores the aromaticity of the ring. The relative reactivity of chlorodiazines in such substitutions has been a subject of study, with factors like the position of the nitrogen atoms and other substituents playing a crucial role. wikipedia.org
Positional Isomerism and Substituent Effects on Pyridazine Scaffolds, with Emphasis on Positions 3 and 6
As noted previously, the C-3 and C-6 positions are electronically distinct due to their proximity to the two ring nitrogen atoms. Both positions experience a strong electron-withdrawing inductive effect, leading to a significant partial positive charge. wikipedia.org This makes them the most common sites for nucleophilic substitution on the pyridazine ring.
The electronic properties of a substituent at the 3-position can influence the reactivity at the 6-position, and vice versa. For instance, an electron-donating group at one position may slightly deactivate the other position towards nucleophilic attack, while an electron-withdrawing group would enhance it. ¹³C NMR studies have been employed to quantify these substituent effects, showing how different groups at the 3- and 6-positions alter the chemical shifts and, by extension, the electronic environment of the ring carbons. acs.org The interplay between substituents at these two positions is a key consideration in the strategic synthesis of polysubstituted pyridazine derivatives. echemi.com A C-3 substituted pyridazine, for example, has been identified as offering an optimal balance of properties in certain drug design contexts. wikipedia.org
| Position | Electronic Character | Typical Reactivity | Influence of Substituent |
|---|---|---|---|
| 3 and 6 | Electron-deficient (electrophilic) wikipedia.org | Susceptible to nucleophilic substitution wikipedia.orgechemi.com | Modulates the properties and reactivity of the entire ring system wikipedia.org |
| 4 and 5 | Less electron-deficient than 3 and 6 | Less susceptible to nucleophilic attack | Can influence the regioselectivity of reactions at other positions echemi.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-(1-butoxyethenyl)-6-chloropyridazine |
InChI |
InChI=1S/C10H13ClN2O/c1-3-4-7-14-8(2)9-5-6-10(11)13-12-9/h5-6H,2-4,7H2,1H3 |
InChI Key |
BIIRJEXXXAPSER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)C1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Butoxyvinyl 6 Chloropyridazine
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgresearchgate.netamazonaws.com For 3-(1-butoxyvinyl)-6-chloropyridazine, the analysis identifies two primary disconnections that simplify the structure into more readily available starting materials.
The first logical disconnection is at the C-O bond of the vinyl ether, suggesting a precursor such as a 3-acetyl-6-chloropyridazine (B1372438) and a source of the butoxy group. A second, more fundamental disconnection breaks the carbon-carbon bond between the vinyl group and the pyridazine (B1198779) ring. This leads to a 3-halo-6-chloropyridazine and a butoxyvinyl organometallic reagent.
A deeper retrosynthetic cut involves the pyridazine ring itself. The 1,2-diazine structure points towards a condensation reaction between a hydrazine (B178648) equivalent and a 1,4-dicarbonyl compound. This approach breaks the two C-N bonds and the C=C bond within the ring, leading to fundamental building blocks. This strategic deconstruction provides a roadmap for the synthetic methodologies discussed in the subsequent sections.
Construction of the Pyridazine Ring System
The synthesis of the pyridazine heterocycle is a well-established field in organic chemistry. wikipedia.org Methodologies often rely on the cyclization of acyclic precursors that contain the requisite carbon and nitrogen atoms in a specific arrangement.
Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine
One of the most direct and widely used methods for constructing the pyridazine ring is the condensation of 1,4-dicarbonyl compounds with hydrazine. researchgate.net The reaction proceeds by forming a dihydropyridazine (B8628806) intermediate through the reaction of hydrazine with a 1,4-diketone, which is then oxidized to the aromatic pyridazine. researchgate.netchemtube3d.com This method is versatile, allowing for the synthesis of a wide array of substituted pyridazines depending on the nature of the dicarbonyl precursor.
| Precursor Type | Description | Resulting Pyridazine |
| 1,4-Diketones | Saturated diketones react with hydrazine, followed by oxidation. | Substituted Pyridazines |
| γ-Ketoacids | Condensation with hydrazine yields pyridazinones. | Pyridazinone Derivatives |
| Maleic Anhydride | Reaction with hydrazine forms maleic hydrazide, a precursor to the parent pyridazine ring. wikipedia.org | Pyridazinedione |
Diaza-Wittig Reactions in Pyridazine Annulation from 1,3-Diketones
The Diaza-Wittig reaction offers a more modern and nuanced approach to pyridazine synthesis, particularly for creating highly substituted derivatives from 1,3-diketones. nih.govthieme-connect.com This methodology involves an intramolecular reaction where a phosphazine, formed from a diazo compound and a phosphine (B1218219), reacts with a carbonyl group to form the N=N bond of the pyridazine ring. rsc.orgrsc.orgdocumentsdelivered.com The starting materials are typically α-diazo-β-keto esters or similar compounds derived from 1,3-diketones. thieme-connect.com This method provides a reliable, albeit sometimes lengthy, route to pyridazines with functional groups suitable for further modification. thieme-connect.com
| Reagent/Catalyst | Role in Reaction | Typical Yields |
| Tributylphosphine ((n-Bu)₃P) | Facilitates the tandem formation of phosphazine and subsequent Diaza-Wittig cyclization. thieme-connect.com | Moderate |
| Hexamethylphosphoramide (HMPT) | Initially used to promote the reaction, but often replaced due to toxicity. thieme-connect.com | Moderate |
| Phospholene Oxide | Acts as a catalyst in organophosphorus-catalyzed versions of the reaction. rsc.orgrsc.org | Good to Excellent |
Aza-Diels-Alder Cycloadditions for Pyridazine Formation
The Aza-Diels-Alder reaction, specifically the inverse electron-demand variant, is a powerful tool for forming heterocyclic systems like pyridazines. organic-chemistry.orgresearchgate.netacs.org This reaction typically involves the [4+2] cycloaddition of an electron-deficient azadiene with an electron-rich dienophile. nih.gov For pyridazine synthesis, common azadienes include 1,2,4,5-tetrazines or 1,2,3-triazines. organic-chemistry.orgnih.gov These react with dienophiles such as alkynes or enamines. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, expelling a small molecule (like N₂ or HCN) to yield the aromatic pyridazine ring. organic-chemistry.orgnih.govnih.gov This strategy allows for the highly regioselective synthesis of complex pyridazines under neutral, often metal-free conditions. organic-chemistry.orgnih.gov
| Azadiene (Diene) | Dienophile | Key Features |
| 1,2,4,5-Tetrazines | Alkynes, Enamines | Well-established; reaction is followed by N₂ extrusion. nih.gov |
| 1,2,3-Triazines | 1-Propynylamines | Highly regioselective, providing direct access to 6-aryl-pyridazin-3-amines. organic-chemistry.orgnih.gov |
| Substituted s-Tetrazines | Silyl (B83357) Enol Ethers | Lewis acid mediation allows for high regiocontrol in synthesizing functionalized pyridazines. organic-chemistry.org |
Introduction of the Butoxyvinyl Moiety
The butoxyvinyl group is a specific type of vinyl ether. The synthesis of vinyl ethers has evolved significantly from harsh industrial processes to milder, more selective laboratory-scale methods.
Methodologies for Vinyl Ether Synthesis: Historical and Modern Approaches
The synthesis of vinyl ethers can be broadly categorized into classical addition/elimination reactions and modern transition metal-catalyzed processes. researchgate.net
Historical Approaches: Historically, the most prominent method was the Reppe process, which involves the base-catalyzed addition of alcohols to acetylene (B1199291) at high pressure and temperature. Another classical route is the elimination of alcohol from an acetal, typically under acidic or basic conditions. While effective, these methods often lack functional group tolerance and require harsh conditions.
Modern Approaches: Modern synthetic chemistry favors transition metal-catalyzed methods, which operate under significantly milder conditions and offer greater control and substrate scope. catalysis.blog
Palladium-Catalyzed Reactions: Palladium complexes can catalyze the transetherification between an alcohol and a vinyl ether, such as ethyl vinyl ether. academie-sciences.fr This equilibrium-driven process often requires an excess of the vinylating agent.
Iridium-Catalyzed Reactions: Iridium catalysts have emerged as a versatile alternative for vinyl ether synthesis. orgsyn.orgorgsyn.org A common method is the iridium-catalyzed reaction of alcohols with vinyl acetate (B1210297). orgsyn.org This approach is not an equilibrium process and is thought to proceed via an addition-elimination sequence, offering excellent yields for a variety of alcohols. orgsyn.org
| Method | Catalyst/Reagent | Conditions | Advantages/Disadvantages |
| Reppe Process | Base (e.g., KOH) + Acetylene | High pressure, high temperature | Industrial scale; harsh conditions, limited functional group tolerance. |
| Acetal Elimination | Acid or Base | Varies | Simple precursors; can be harsh. |
| Palladium-Catalyzed Transetherification | Palladium(II) Acetate / Ligand + Butyl Vinyl Ether | Mild | Catalytic, milder than classical methods; often requires excess vinyl ether. academie-sciences.fr |
| Iridium-Catalyzed Vinylation | [Ir(cod)Cl]₂ + Vinyl Acetate | Mild, basic conditions | High yields, broad scope, not equilibrium-limited. orgsyn.org |
Vinyl Transfer Reactions and Transetherification Protocols
The introduction of the 1-butoxyvinyl group onto the pyridazine scaffold is a critical step in the synthesis of this compound. Vinyl transfer reactions, particularly transetherification, offer a direct and efficient method for the formation of vinyl ethers.
Transetherification involves the exchange of the alkoxy group of a vinyl ether with another alcohol in the presence of a suitable catalyst. Palladium catalysts, in particular, have been shown to be effective in catalyzing the transetherification between ethyl vinyl ether and various alcohols, leading to the corresponding vinyl ethers in good yields. mdpi.comnih.gov For the synthesis of the target molecule, a plausible approach would involve the reaction of a 3-hydroxy-6-chloropyridazine with butyl vinyl ether or the palladium-catalyzed transetherification between a 3-hydroxypyridazine derivative and butyl vinyl ether. researchgate.net The reaction is typically driven by the removal of the more volatile alcohol byproduct, shifting the equilibrium towards the desired product. nih.gov
An air-stable palladium catalyst formed in situ from commercially available components has been shown to efficiently catalyze transetherification reactions. mdpi.com This methodology could be adapted for the synthesis of this compound, potentially from a 3-hydroxy-6-chloropyridazine precursor.
Table 1: Examples of Palladium-Catalyzed Transetherification for Vinyl Ether Synthesis nih.govacademie-sciences.fr
| Entry | Alcohol | Vinyl Ether Source | Catalyst System | Solvent | Conversion (%) | Yield (%) |
| 1 | 2-(Hydroxymethyl)furan | Ethyl vinyl ether | Pd(OAc)₂ / 1,10-phenanthroline | Dichloromethane | 69 | 59 |
| 2 | 1,2,3-Trimethoxy-5-(hydroxymethyl)benzene | Ethyl vinyl ether | Pd(OAc)₂ / 1,10-phenanthroline | Dichloromethane | 82 | 75 |
| 3 | Tetraethylene glycol | Ethyl vinyl ether | Pd(OAc)₂ / 1,10-phenanthroline | Dichloromethane | 75 | - |
| 4 | Dianhydro-D-glucitol | Ethyl vinyl ether | Pd(OAc)₂ / 1,10-phenanthroline | THF/CH₂Cl₂ | 50 | 42 |
Enzyme-Catalyzed Synthesis of Vinyl Ethers
Enzymatic methods offer a green and highly selective alternative for the synthesis of vinyl ethers. Lipases, in particular, have been successfully employed to catalyze the esterification and transesterification reactions to produce vinyl esters and ethers. uni-muenchen.de These reactions are often performed under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. nih.govnih.gov
The lipase-catalyzed synthesis of vinyl ethers typically involves the reaction of an alcohol with a vinyl ester, such as vinyl acetate or vinyl octanoate, where the vinyl group is transferred to the alcohol. researchgate.net For the synthesis of this compound, a potential enzymatic route could involve the lipase-catalyzed reaction of 1-butanol (B46404) with a suitable vinyl-substituted pyridazine precursor. Alternatively, a 3-hydroxy-6-chloropyridazine could be reacted with butyl vinyl ether in the presence of a lipase (B570770). The choice of lipase and reaction conditions, including the solvent, can significantly impact the reaction's efficiency and selectivity. nih.gov
Table 2: Examples of Lipase-Catalyzed Reactions for Ester Synthesis
| Enzyme | Substrates | Product | Key Features |
| Lipase TL IM from Thermomyces lanuginosus | Thiols and vinyl carboxyl esters | Thioesters | High efficiency in a continuous-flow microreactor. mit.edu |
| Novozym 435 (Candida antarctica lipase B) | Glucose and vinyl octanoate | Glucose-octanoate | The tautomerization of vinyl alcohol to acetaldehyde (B116499) prevents the reverse reaction. researchgate.net |
| Candida antarctica lipase B (CalB) | Hydroxy vinyl ether and functional carboxylic acids | Bifunctional vinyl ether esters | High conversion rates in short reaction times under benign conditions. uni-muenchen.de |
Selective Halogenation and Chloro-Pyridazine Derivatization Strategies
The introduction of the chlorine atom at the C6 position of the pyridazine ring is a key step in the synthesis of the target molecule. Selective halogenation of pyridazine and its derivatives can be achieved through various methods. Direct chlorination of the pyridazine ring can be challenging due to the deactivating effect of the nitrogen atoms. However, methods for the regioselective halogenation of pyridines and diazines have been developed. mdpi.com For instance, the use of Selectfluor in the presence of LiCl has been shown to effectively chlorinate 2-aminopyridines and 2-aminodiazines with high regioselectivity. rsc.org
Alternatively, the chloro-pyridazine core can be constructed from acyclic precursors. A common strategy for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine. By using a chlorinated 1,4-dicarbonyl precursor, the chlorine atom can be incorporated into the pyridazine ring during its formation.
Once the 6-chloro-pyridazine moiety is in place, it can serve as a handle for further derivatization. The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. researchgate.net This versatility makes chloro-pyridazines valuable intermediates in organic synthesis.
Modern Cross-Coupling Strategies for Pyridazine Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridazines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties for Carbon-Carbon and Carbon-Heteroatom Bond Formations
The pyridazine nucleus can be functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. academie-sciences.fr These methods enable the direct introduction of aryl, alkyl, alkynyl, and other groups onto the pyridazine ring. For the synthesis of this compound, cross-coupling reactions could be employed to introduce the butoxyvinyl group or to further modify the pyridazine ring after the key functional groups are in place.
The formation of carbon-heteroatom bonds, such as C-N and C-O bonds, can also be achieved using palladium catalysis, most notably through the Buchwald-Hartwig amination and related etherification reactions. mit.edubeilstein-journals.org These reactions are crucial for the synthesis of a wide range of biologically active molecules and functional materials. benthamscience.com
Suzuki-Miyaura Coupling in Pyridazine Synthesis
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. rsc.orgyoutube.com This reaction is particularly well-suited for the functionalization of chloro-pyridazines.
In the context of pyridazine synthesis, the Suzuki-Miyaura coupling can be used to introduce carbon-based substituents at specific positions on the ring. nih.gov For example, 3,6-dichloropyridazine (B152260) can undergo selective mono-Suzuki-Miyaura coupling, allowing for the stepwise functionalization of the pyridazine core. rsc.org The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.orgnsf.gov This strategy could be envisioned to first introduce a precursor to the butoxyvinyl group at the C3 position, followed by further transformations.
Table 3: Examples of Suzuki-Miyaura Coupling on Dichloropyridazines rsc.org
| Pyridazine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Major Product Position |
| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | C3 |
| 4-Amino-3,5-dichloropyridazine | 2-Fluoro-4-trifluoromethylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | C3 |
| 6-Methyl-3,5-dichloropyridazine | 4-Substituted phenyl pinacolato boronate | PdCl₂(PPh₃)₂ | Cs₂CO₃ | 1,4-Dioxane | C3 |
| 3,6-Dichloropyridazine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | C6 |
Other Relevant Palladium-Catalyzed Methodologies (Stille, Sonogashira, Heck-type Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-functionalization of the pyridazine nucleus, offering versatile methods for creating carbon-carbon bonds. eurekaselect.com The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogen–carbon bond, which is a key step in these catalytic cycles. nih.gov This makes halopyridazines, such as 6-chloropyridazine derivatives, excellent substrates for these transformations. nih.govresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide or triflate. libretexts.org This methodology is highly valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. libretexts.org In pyridazine chemistry, Stille coupling enables the introduction of aryl, vinyl, and other organic fragments at positions activated by a halogen. For instance, a 6-chloropyridazine core can be coupled with an organostannane like tributyl(1-butoxyvinyl)tin in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form the desired C-C bond.
Sonogashira Coupling: The Sonogashira reaction is a widely used method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgrsc.org The reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org This reaction is instrumental in introducing alkynyl substituents onto the pyridazine ring, which can serve as versatile handles for further chemical transformations. researchgate.netresearchgate.net The coupling of a 6-chloropyridazine derivative with a terminal alkyne like 1-butyne, followed by further functionalization, represents a potential, albeit indirect, route to vinyl ether moieties. The reaction tolerates a wide range of functional groups and can be performed selectively in the presence of multiple different halogen atoms. rsc.org
Heck-type Reactions: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and is particularly useful for the vinylation of aryl and heteroaryl halides. organic-chemistry.org A 6-chloropyridazine can react with an alkene, such as butyl vinyl ether, in the presence of a palladium catalyst and a base to directly install the 1-butoxyvinyl group at the 3-position, assuming a suitable precursor. The reaction generally exhibits high stereoselectivity, favoring the trans product. organic-chemistry.org Various palladium sources, including Pd(OAc)₂, can be used, often supported by phosphine ligands. libretexts.org
| Reaction | Typical Substrates | Catalyst System | General Conditions | Reference |
|---|---|---|---|---|
| Stille Coupling | Chloropyridazine, Organostannane | Pd(PPh₃)₄ or other Pd(0) complexes | Anhydrous solvent (e.g., Toluene, THF), heat | researchgate.netlibretexts.org |
| Sonogashira Coupling | Chloropyridazine, Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Mild conditions, often room temperature | wikipedia.orgresearchgate.net |
| Heck Reaction | Chloropyridazine, Alkene | Pd(OAc)₂ or PdCl₂, Phosphine ligand, Base (e.g., Et₃N) | Polar solvent (e.g., DMF, NMP), heat | eurekaselect.comwikipedia.org |
Multi-Component Reactions and One-Pot Synthetic Approaches
Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient and atom-economical strategies for the construction of complex heterocyclic systems like pyridazines. researchgate.netacsgcipr.org These approaches combine several reaction steps into a single operation without isolating intermediates, thereby reducing waste, saving time, and simplifying purification processes. nih.gov
One-pot procedures have been successfully applied to the synthesis of various pyridazine derivatives. For example, a mild, three-step one-pot procedure involving a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization, has been used to stereoselectively produce novel pyridazine C-nucleosides. nih.gov Similarly, pyrazolo[3,4-c]pyridazine derivatives have been synthesized via a one-pot three-component reaction of arylglyoxalmonohydrates, a pyrazolone (B3327878) derivative, and hydrazine hydrate. researchgate.net The synthesis of pyridazinones has also been achieved through an ultrasound-promoted multicomponent reaction of arenes, cyclic anhydrides, and arylhydrazines, showcasing the integration of green chemistry principles. researchgate.net
These strategies are particularly valuable for creating molecular diversity, as different starting materials can be combined in a modular fashion to generate libraries of related compounds. rsc.orgbeilstein-journals.org The development of MCRs for pyridazine synthesis often focuses on constructing the heterocyclic core from acyclic precursors.
| Approach | Key Reactants | Description | Resulting Structure | Reference |
|---|---|---|---|---|
| One-Pot Three-Step | Glycosyl furans, Singlet oxygen, Hydrazine | Cycloaddition-reduction-cyclization sequence | Pyridazine C-nucleosides | nih.gov |
| Three-Component Reaction | Arylglyoxalmonohydrates, Pyrazolone, Hydrazine hydrate | Regioselective condensation and cyclization | Pyrazolo[3,4-c]pyridazines | researchgate.net |
| Ultrasound-Promoted MCR | Arenes, Cyclic anhydrides, Phenylhydrazine | Catalyzed condensation under ultrasonic irradiation | Pyridazinones | researchgate.net |
| One-Pot Conversion | Hydrazone, DMFDMA | Formation of enamine followed by cyclocondensation | Pyridopyridazine-diones | mdpi.com |
Development of Novel Reagents and Catalytic Systems for Pyridazine Synthesis
Continuous innovation in reagent and catalyst design is crucial for advancing the synthesis of pyridazine derivatives, aiming for higher efficiency, broader substrate scope, and improved environmental compatibility.
Recent developments include the exploration of novel catalytic systems that operate under milder conditions or offer unique reactivity. For instance, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a regioselective route to 1,6-dihydropyridazines and pyridazines, with the choice of solvent dictating the final product. organic-chemistry.org Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl enol ethers have been developed for the regiocontrolled synthesis of functionalized pyridazines. organic-chemistry.org
The field of nanocatalysis has also contributed to pyridazine synthesis, particularly within the framework of MCRs. Nanoparticles of materials like ZnO and ZrO₂ have been employed as efficient and reusable catalysts for the synthesis of pyridine (B92270) and related N-heterocycles, often in environmentally benign solvents like water or under solvent-free conditions. rsc.org These nanocatalysts offer advantages such as high surface area, economic viability, and ease of separation and recycling. rsc.org
Furthermore, the use of "green" solvents and catalytic systems is a growing trend. Sustainable conditions, such as using eucalyptol (B1671775) as a bio-based solvent, have been reported for the multicomponent synthesis of imidazo[1,2-b]pyridazines. researchgate.net Ionic liquids have also been utilized as recyclable catalysts, for example, in the ultrasound-promoted synthesis of pyridazinones, combining process intensification with green chemistry. researchgate.net
| System/Reagent | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper(II) Catalyst | Aerobic 6-endo-trig Cyclization | Solvent-controlled outcome (dihydropyridazine vs. pyridazine) | organic-chemistry.org |
| Lewis Acids | Inverse Electron Demand Diels-Alder | High regiocontrol in pyridazine formation | organic-chemistry.org |
| ZnO/ZrO₂ Nanoparticles | Multi-Component Reactions | Efficient, reusable, eco-friendly conditions | rsc.org |
| Ionic Liquid ([bmim]Br/AlCl₃) | Multi-Component Synthesis | Recyclable catalyst, ultrasound promotion | researchgate.net |
| Eucalyptol | Multi-Component Reactions | Bio-based, green solvent | researchgate.net |
Reactivity and Mechanistic Investigations of 3 1 Butoxyvinyl 6 Chloropyridazine
Reactivity of the Pyridazine (B1198779) Core
The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it highly susceptible to nucleophilic attack while being deactivated towards electrophiles.
The most prominent reaction pathway for the 6-chloropyridazine moiety is nucleophilic aromatic substitution (SNAr). The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups through both inductive and mesomeric effects. This withdrawal of electron density polarizes the ring and significantly activates the carbon atom bonded to the chlorine, making the C-Cl bond susceptible to cleavage by nucleophiles.
The generally accepted mechanism for SNAr reactions on such activated heteroaromatics is a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.
A wide array of nucleophiles can displace the chlorine atom. This includes common nucleophiles like amines, alkoxides, and thiolates. Furthermore, the C-Cl bond is readily activated for palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings are highly effective. These reactions proceed via a catalytic cycle involving oxidative addition of the chloropyridazine to a Pd(0) complex, followed by transmetalation (for Suzuki) or other steps, and concluding with reductive elimination to yield the product and regenerate the catalyst.
Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of C-Cl bond activation in forming new C-C bonds at the 6-position of the pyridazine ring.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 95 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 |
This table is illustrative, based on typical conditions for Suzuki couplings on related chloropyridazine substrates.
In stark contrast to its high reactivity towards nucleophiles, the pyridazine ring in 3-(1-butoxyvinyl)-6-chloropyridazine is strongly deactivated towards electrophilic aromatic substitution. The electron-withdrawing nature of the two ring nitrogens reduces the electron density of the aromatic system, making it a poor nucleophile for attacking electrophiles like nitronium ions (NO₂⁺) or acylium ions. researchgate.net Computational studies on parent azines show that the highest occupied molecular orbitals (HOMOs) often have significant non-bonding character rather than being delocalized π orbitals, which further explains the low reactivity. researchgate.net
Should a reaction be forced under harsh conditions (e.g., high temperatures, strong acid catalysis), the substitution pattern would be influenced by both the deactivating pyridazine core and the substituents. The butoxyvinyl group is an ortho-, para-director, while the chlorine is also an ortho-, para-director but deactivating. The powerful deactivation by the ring nitrogens is the dominant factor. Electrophilic attack would most likely occur at the C-4 or C-5 positions, which are least deactivated by the nitrogens. However, such reactions are generally inefficient and not synthetically useful for this class of compounds.
Interplay Between Substituents: Chloro and Butoxyvinyl Effects on Overall Molecular Reactivity
The reactivity of this compound is fundamentally governed by the electronic and steric interplay of its two key substituents: the chloro group at the 6-position and the 1-butoxyvinyl group at the 3-position. These substituents exert opposing electronic effects on the pyridazine ring, creating a nuanced reactivity profile that dictates the molecule's behavior in various chemical transformations.
The chloro substituent at the 6-position is an electron-withdrawing group due to its high electronegativity. This inductive effect decreases the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack. wur.nlresearchgate.net This is a characteristic feature of halogenated pyridazines, which readily undergo nucleophilic aromatic substitution (SNAr) reactions. acs.orgclockss.org The presence of the electron-withdrawing chloro group polarizes the C6-Cl bond, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
Conversely, the 1-butoxyvinyl group at the 3-position is an electron-donating group. The oxygen atom of the butoxy moiety donates its lone pair of electrons into the π-system of the vinyl group and, by extension, into the pyridazine ring through resonance. This electron-donating character increases the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, due to the position of the substituents, the electron-donating effect of the butoxyvinyl group has a more pronounced influence on the electron density at the ortho and para positions relative to its point of attachment.
Furthermore, the 1-butoxyvinyl group itself is a reactive functional group. As an enol ether, it is an electron-rich alkene and is susceptible to electrophilic attack on the α-carbon of the vinyl group. wikipedia.orgstackexchange.com It can also participate in cycloaddition reactions, acting as a dienophile. nih.govresearchgate.net The butoxy group enhances the nucleophilicity of the double bond, making it more reactive towards electrophiles and dienophiles in inverse electron-demand Diels-Alder reactions. nih.govresearchgate.net
The steric bulk of the butoxyvinyl group can also play a role in the molecule's reactivity, potentially hindering the approach of nucleophiles or other reactants to the adjacent positions on the pyridazine ring.
Detailed Mechanistic Studies of Key Transformation Pathways
While specific mechanistic studies for this compound are not extensively documented in the literature, its key transformation pathways can be understood through well-established mechanisms for related pyridazine derivatives and functional groups. The primary reactive sites are the chlorinated carbon at the 6-position and the electron-rich double bond of the butoxyvinyl group.
Nucleophilic Aromatic Substitution (SNAr) at C6:
The most prominent reaction pathway for 6-chloropyradazine derivatives is nucleophilic aromatic substitution. nih.govnih.gov The mechanism proceeds via a two-step addition-elimination sequence.
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the 6-position, which bears the chloro leaving group. This attack is perpendicular to the plane of the pyridazine ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms.
Chloride Elimination: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion (Cl-), resulting in the formation of the substituted product.
The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The electron-withdrawing nature of the pyridazine nitrogens and the chloro group itself facilitates the formation and stabilization of this intermediate.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):
The chloro group at the 6-position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond. nih.govnih.govresearchgate.netresearchgate.net The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboronic acid (R-B(OH)2) can be described as follows:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C6-Cl bond of the pyridazine to form a Pd(II) intermediate.
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (R) to the palladium center, displacing the chloride ion.
Reductive Elimination: The two organic groups on the palladium complex (the pyridazinyl and the R group) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. organic-chemistry.org
| Step | Description | Intermediate |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-Cl bond. | Pyridazinyl-Pd(II)-Cl |
| Transmetalation | Transfer of the R group from the boronic acid to the Pd(II) center. | Pyridazinyl-Pd(II)-R |
| Reductive Elimination | Formation of the C-R bond and regeneration of the Pd(0) catalyst. | Pd(0) |
Reactions of the 1-Butoxyvinyl Group:
The 1-butoxyvinyl group undergoes reactions typical of enol ethers.
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the enol ether can be hydrolyzed to a ketone. The mechanism involves the initial protonation of the vinyl group's α-carbon, followed by the attack of water and subsequent elimination of butanol. stackexchange.comalmerja.com
Electrophilic Addition: The electron-rich double bond can react with various electrophiles (E+). The electrophile adds to the α-carbon, and the resulting carbocation is stabilized by the adjacent oxygen atom. This intermediate is then trapped by a nucleophile. libretexts.org
Inverse Electron-Demand Diels-Alder Reaction: The electron-rich nature of the butoxyvinyl group makes it a suitable dienophile for reactions with electron-deficient dienes, such as tetrazines, in inverse electron-demand Diels-Alder reactions. nih.govresearchgate.netresearchgate.net This [4+2] cycloaddition is followed by the elimination of a small molecule (like nitrogen from a tetrazine) to form a new heterocyclic system. researchgate.net
| Reaction Type | Reagents | Key Mechanistic Step |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H3O+ | Protonation of the α-carbon. |
| Electrophilic Addition | Electrophile (e.g., Br2) | Formation of a stabilized carbocation. |
| Inverse Electron-Demand Diels-Alder | Electron-deficient diene (e.g., tetrazine) | Concerted [4+2] cycloaddition. |
Computational and Theoretical Studies
Advanced Synthetic Transformations and Derivatization
Further Functionalization of the Pyridazine (B1198779) Ring beyond the Chloro Substituent
The pyridazine ring is known to be electron-deficient, which influences its reactivity towards various functionalization reactions. Beyond the typical nucleophilic substitution of the chlorine atom at the C6 position, other positions on the ring can be functionalized through several modern synthetic methods.
One such method is direct C-H activation. For instance, radical-mediated C-H functionalization has been demonstrated on 3,6-dichloropyridazine (B152260), allowing for the introduction of alkoxy groups. researchgate.net This suggests that the C4 and C5 positions of 3-(1-butoxyvinyl)-6-chloropyridazine could potentially be targeted. Palladium-catalyzed C-H activation is another powerful tool for the arylation or alkylation of pyridazine rings. These reactions often require a directing group to achieve high regioselectivity.
Another approach involves metal-halogen exchange followed by reaction with an electrophile. Although the starting molecule has a chloro group, further halogenation at other positions, followed by selective metal-halogen exchange (e.g., using organolithium or Grignard reagents), could open pathways to introduce a variety of substituents.
The following table summarizes potential C-H functionalization reactions applicable to the pyridazine ring, based on general methodologies for azine functionalization.
| Reaction Type | Reagents and Conditions | Potential Outcome on Pyridazine Ring | Reference |
| Radical C-H Alkoxylation | Primary alcohols, t-BuOOH, TiCl₃ | Introduction of an alkoxy group at C4 or C5 | researchgate.net |
| Palladium-Catalyzed C-H Arylation | Aryl halides, Pd catalyst (e.g., Pd(OAc)₂), ligand | Introduction of an aryl group at C4 or C5 | General methodology |
| Regioselective Magnesiation | TMPMgCl·LiCl | C-H activation at a specific position directed by a functional group | General methodology for azines |
Modifications of the Butoxyvinyl Group for Enhanced Reactivity or Specificity
The 1-butoxyvinyl group is an enol ether, which has a rich and diverse reactivity profile. It can be modified to introduce new functionalities or to alter the electronic properties of the molecule.
One of the primary reactions of vinyl ethers is hydrolysis under acidic conditions to yield a ketone. In the case of this compound, this would lead to the formation of 3-acetyl-6-chloropyridazine (B1372438). This transformation is a key step in the synthesis of the pharmaceutical agent Palbociclib, where a related intermediate bearing a vinyl ether is converted to an acetyl group. longdom.org
The electron-rich double bond of the butoxyvinyl group is also susceptible to cycloaddition reactions. For example, hetero-Diels-Alder reactions with electron-deficient dienes can be envisioned, which would lead to the formation of new heterocyclic rings fused to the pyridazine system. nih.gov The butoxyvinyl group can also participate in [2+2] cycloadditions with suitable partners.
Furthermore, the vinyl group can undergo various palladium-catalyzed cross-coupling reactions, although the reactivity of vinyl ethers in this context is different from that of vinyl halides or triflates. It can also be a substrate for reactions like hydroboration-oxidation to introduce a hydroxyl group or ozonolysis to cleave the double bond.
| Reaction Type | Reagents and Conditions | Product | Notes |
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | 3-acetyl-6-chloropyridazine | A common transformation for vinyl ethers. |
| Hetero-Diels-Alder Reaction | Electron-deficient diene (e.g., tetrazine) | Fused heterocyclic system | The butoxyvinyl group acts as the dienophile. researchgate.net |
| Ozonolysis | 1. O₃; 2. Reductive or oxidative workup | 3-formyl-6-chloropyridazine or 3-carboxy-6-chloropyridazine | Cleavage of the C=C double bond. |
Synthesis of Complex Pyridazine-Containing Architectures utilizing this compound as a Building Block
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. A prominent example is its role as a precursor in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer. longdom.org
In the synthesis of Palbociclib, an intermediate structurally related to this compound, namely tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, is utilized. researchgate.netmdpi.com This intermediate undergoes a Suzuki or Stille coupling reaction at the chloro position of a pyridopyrimidinone core, followed by the introduction of the butoxyvinyl group, which is subsequently hydrolyzed to an acetyl group to yield the final drug molecule. longdom.org
This application highlights the strategic importance of the this compound scaffold, where the chloro group serves as a handle for cross-coupling reactions to build a larger molecular framework, and the butoxyvinyl group acts as a masked acetyl group.
The general synthetic utility is outlined in the following table:
| Building Block | Reaction | Complex Architecture | Significance |
| 6-Chloro-pyridopyrimidinone derivative | Suzuki or Negishi Coupling | Biaryl-heterocyclic system | Formation of a key C-C bond. |
| Introduction of the butoxyvinyl group | Stille or Heck Coupling | Intermediate with masked acetyl group | Strategic installation of a key functional group. |
| Hydrolysis of the butoxyvinyl group | Acidic workup | Final Palbociclib drug molecule | Unmasking of the acetyl group in the final step. |
Regioselective Control in Subsequent Derivatization Reactions
Achieving regioselective control is crucial when multiple reactive sites are present, as in this compound. The inherent electronic properties of the molecule often dictate the preferred site of reaction.
In palladium-catalyzed cross-coupling reactions, the C-Cl bond at the 6-position is the most likely site of oxidative addition, allowing for selective functionalization at this position. organic-chemistry.org The choice of catalyst and ligands can further enhance this selectivity.
For electrophilic substitution on the pyridazine ring, the situation is more complex due to the ring's electron-deficient nature. However, theoretical calculations and studies on substituted pyridazines can help predict the most likely positions for such reactions. Generally, positions with higher electron density would be favored.
In reactions involving the butoxyvinyl group, the regioselectivity of addition reactions is governed by the electronic nature of the enol ether. For example, in electrophilic additions, the attack of the electrophile is expected to occur at the carbon atom not attached to the oxygen, due to the resonance stabilization of the resulting carbocation.
The regioselectivity of cycloaddition reactions is guided by frontier molecular orbital (FMO) theory. rsc.org The interaction between the highest occupied molecular orbital (HOMO) of the butoxyvinyl group (the dienophile) and the lowest unoccupied molecular orbital (LUMO) of the diene will determine the orientation of the cycloaddition.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Methodological Advancements for the Compound Class
The study of pyridazine (B1198779) derivatives continues to be a vibrant area of chemical research, largely due to their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.net For compounds like 3-(1-butoxyvinyl)-6-chloropyridazine, which combine the pyridazine core with a reactive vinyl ether moiety, the current research landscape is primarily defined by advancements in cross-coupling methodologies and novel cyclization strategies. The pyridazine framework is recognized as a "privileged structure" in drug design, spurring the development of efficient synthetic routes. nih.gov
Methodological advancements have focused on creating substituted pyridazines with high degrees of functional group tolerance and regioselectivity. organic-chemistry.org Traditional methods often involve the condensation of dicarbonyl compounds with hydrazine (B178648), but modern approaches increasingly rely on transition-metal-catalyzed reactions. These include Suzuki, Stille, and Sonogashira couplings on halopyridazines, which allow for the introduction of a wide variety of substituents. For the vinyl ether component, palladium-catalyzed transetherification has emerged as a key method for their synthesis under mild conditions. academie-sciences.fr Furthermore, recent breakthroughs include skeletal editing, which enables the conversion of pyridines directly into pyridazines, potentially opening up a vast new chemical space for this compound class. nih.gov The development of one-pot multicomponent reactions is also a significant trend, aiming to construct complex pyridazine derivatives in a single, efficient step from simple precursors. researchgate.net
Identification of Knowledge Gaps and Untapped Synthetic Methodologies
Despite progress, significant knowledge gaps remain in the chemistry of pyridazines functionalized with vinyl ethers. The reactivity of the 3-(1-butoxyvinyl) substituent itself is not extensively documented. While vinyl ethers are known participants in reactions like cycloadditions and polymerizations, their specific behavior when attached to the electron-deficient pyridazine ring is an area ripe for exploration. researchgate.net
Several untapped synthetic methodologies could be applied to this compound class. For instance:
C-H Activation: Direct C-H functionalization of the pyridazine ring could provide a more atom-economical route to substituted derivatives, bypassing the need for pre-halogenated starting materials.
Photoredox Catalysis: Light-mediated reactions could unlock novel transformations and reaction pathways that are inaccessible through traditional thermal methods. This could be particularly useful for installing the vinyl ether moiety or for subsequent functionalization under exceptionally mild conditions.
Flow Chemistry: The use of continuous flow reactors for the synthesis of pyridazine derivatives is underexplored. This technology could offer improved safety, scalability, and control over reaction parameters for key synthetic steps.
Enantioselective Methods: There is a notable lack of enantioselective methods for the synthesis of chiral pyridazine derivatives. Developing catalytic asymmetric approaches would be a significant advancement, particularly for applications in medicinal chemistry.
Future Directions in Synthetic Design and Reaction Discovery
Future research in this area should be directed toward addressing the identified knowledge gaps and leveraging modern synthetic tools. A primary goal should be the development of more modular and convergent synthetic strategies for accessing a diverse library of 3-(alkoxyvinyl)-6-substituted pyridazines.
Key future directions include:
Exploration of Post-Synthetic Modification: A systematic investigation into the reactivity of the butoxyvinyl group on the pyridazine core is needed. This includes studying its participation in Diels-Alder reactions, Claisen rearrangements, and transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
Development of Novel Cyclization Strategies: Designing new annulation reactions that form the pyridazine ring while simultaneously installing the vinyl ether or a precursor would be highly valuable. For example, a [4+2] cycloaddition involving novel diazadiene synthons could provide rapid access to the core structure. organic-chemistry.org
Application of Skeletal Editing: The recently reported method of converting pyridines to pyridazines via skeletal editing could be a game-changer. nih.gov Applying this to readily available, functionalized pyridines could provide a novel and powerful retrosynthetic disconnection for complex pyridazine targets.
Catalytic C-O Bond Formation: While palladium-catalyzed methods for vinyl ether synthesis are established, exploring other transition metals (e.g., copper, iridium) could lead to complementary reactivity and substrate scope. academie-sciences.frresearchgate.net Metal-free conditions for vinyl ether synthesis are also an attractive and sustainable alternative. researchgate.net
Emerging Research Themes in Pyridazine Chemistry and Vinyl Ether Chemistry
The broader fields of pyridazine and vinyl ether chemistry are evolving, with several emerging themes that will likely influence future work on compounds like this compound.
Sustainable Synthesis: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of greener solvents, earth-abundant metal catalysts, and energy-efficient processes like photocatalysis. For vinyl ether synthesis, using calcium carbide as a safe acetylene (B1199291) source is one such green approach. rsc.org
Bioorthogonal Chemistry: The unique reactivity of both pyridazines (e.g., in inverse-electron-demand Diels-Alder reactions) and vinyl ethers could be harnessed for applications in chemical biology, such as bioconjugation and cellular imaging.
Functional Materials: Pyridazine-containing polymers and small molecules are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors. The vinyl ether group serves as a polymerizable handle, suggesting that this compound could be a valuable monomer for creating novel functional materials.
Medicinal Chemistry and Drug Discovery: Pyridazine derivatives are continuously being explored as scaffolds for new therapeutic agents, targeting a wide range of diseases. nih.govnih.gov Future research will likely focus on integrating computational design and high-throughput screening to accelerate the discovery of new bioactive pyridazines. researchgate.net The development of covalent inhibitors, where a reactive group like a vinyl ether could potentially bind to a biological target, is another area of growing interest.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1-Butoxyvinyl)-6-chloropyridazine, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. A common approach includes nucleophilic substitution at the 3-position of 6-chloropyridazine derivatives, followed by coupling with butoxyvinyl groups via Heck or Suzuki-Miyaura reactions. Critical conditions include:
- Temperature control (e.g., 60–80°C for palladium-catalyzed couplings) to avoid side reactions.
- Solvent selection (polar aprotic solvents like DMF or THF) to stabilize intermediates.
- Catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling efficiency).
Purity is ensured via column chromatography and recrystallization .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration (e.g., distinguishing butoxyvinyl protons at δ 4.5–5.5 ppm).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₂ClN₂O).
Cross-validation using multiple techniques minimizes structural misassignment .
Q. What are common intermediates in the synthesis of 6-chloropyridazine derivatives, and how are they utilized in constructing complex structures?
- Methodological Answer : Key intermediates include:
- 3-Hydrazino-6-chloropyridazine : Used for cyclocondensation to form triazolo derivatives.
- 3,6-Dichloropyridazine : Enables selective substitution at the 3-position via nucleophilic aromatic substitution.
These intermediates are functionalized with vinyl or alkoxy groups through cross-coupling or nucleophilic addition, as seen in analogous pyridazine-based scaffolds .
Advanced Research Questions
Q. How can regioselectivity challenges during the functionalization of the pyridazine ring be addressed in derivatives like this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Electron-withdrawing groups (e.g., Cl at C6) direct electrophilic attacks to the C3 position.
- Catalytic Systems : Pd-catalyzed couplings favor C3 due to lower steric hindrance compared to C4.
- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals.
Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR) resolves ambiguities .
Q. What strategies are recommended for optimizing reaction yields when introducing butoxyvinyl groups to chloropyridazine scaffolds?
- Methodological Answer : Yield optimization involves:
- Pre-activation of Reagents : Using vinyl boronic esters instead of boronic acids improves coupling efficiency.
- Microwave-assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and minimizes decomposition.
- Ligand Screening : Bulky ligands (e.g., XPhos) enhance catalyst turnover in Pd-mediated reactions.
Yield improvements from 45% to >75% have been documented in analogous systems .
Q. How do structural modifications at the 3-position of 6-chloropyridazine influence biological activity, based on comparative studies?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Donating Groups (e.g., butoxyvinyl): Enhance membrane permeability, increasing bioavailability.
- Steric Effects : Bulky substituents reduce off-target interactions (e.g., with COX-2 in anti-inflammatory assays).
- Bioisosteric Replacement : Replacing vinyl with ethynyl groups maintains activity while improving metabolic stability.
Comparative IC₅₀ data from enzyme inhibition assays guide rational design .
Q. What experimental approaches resolve contradictions in reported synthetic yields or biological activities of chloropyridazine derivatives?
- Methodological Answer : Contradictions arise from:
- Impurity Profiles : Side products (e.g., di-substituted isomers) may skew bioactivity. Use preparative HPLC to isolate pure batches.
- Assay Variability : Standardize biological testing (e.g., fixed ATP concentrations in kinase assays).
- Replication Studies : Reproduce reactions under strictly controlled conditions (solvent purity, inert atmosphere) to validate yields.
Cross-laboratory collaborations and open-data practices mitigate reproducibility issues .
Safety and Best Practices
Q. What safety protocols are essential when handling reactive intermediates in the synthesis of halogenated pyridazines?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing HCl gas (common in chloropyridazine syntheses).
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal exposure.
- Waste Disposal : Quench reactive intermediates (e.g., hydrazines) with aqueous NaHCO₃ before disposal.
Protocols align with OSHA guidelines and SDS recommendations for chlorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
